molecular formula C24H30N2O2 B5993990 N-[(4-methoxyphenyl)methyl]-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide

N-[(4-methoxyphenyl)methyl]-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide

Cat. No.: B5993990
M. Wt: 378.5 g/mol
InChI Key: ZDJVJSXETFWTEP-KNTRCKAVSA-N
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Description

N-[(4-methoxyphenyl)methyl]-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a methoxyphenyl group, and a phenylprop-2-enyl group

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-19(16-20-6-4-3-5-7-20)18-26-14-12-22(13-15-26)24(27)25-17-21-8-10-23(28-2)11-9-21/h3-11,16,22H,12-15,17-18H2,1-2H3,(H,25,27)/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJVJSXETFWTEP-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-methoxyphenyl)methyl]-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide typically involves multiple steps. One common method includes the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4 and NaBH4, and halogenating agents like bromine (Br2). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to N-[(4-methoxyphenyl)methyl]-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide include:

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 2-(anilinomethyl)phenol

These compounds share structural similarities, such as the presence of a methoxyphenyl group or a piperidine ring.

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